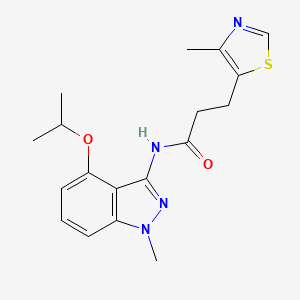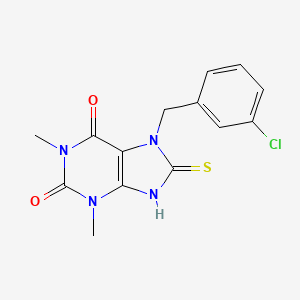
4-(4-chloro-2,2-dimethyl-1,1-dioxido-3-thietanyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine derivatives and thietanyl compounds are important in the field of organic chemistry due to their diverse applications ranging from pharmacology to materials science. These compounds exhibit a variety of chemical and physical properties that make them valuable for different scientific and industrial purposes.
Synthesis Analysis
The synthesis of morpholine derivatives often involves reactions with specific reagents under controlled conditions to introduce the desired functional groups. For example, the synthesis of morpholine derivatives can be achieved through reactions involving chloroethyl morpholine hydrochloride with specific reactants such as tellurium or sulfur compounds to produce tellurated or thiated morpholines (A. Singh et al., 2000; P. Buttero et al., 1974).
Molecular Structure Analysis
The molecular structure of morpholine and thietanyl derivatives can be characterized using various spectroscopic and crystallographic techniques. Structural determination provides insights into the arrangement of atoms within the molecule and the geometry around the central atom, which is crucial for understanding the compound's reactivity and properties (A. Prabhakaran et al., 2021).
Chemical Reactions and Properties
Morpholine derivatives participate in a range of chemical reactions, including complexation with metals, nucleophilic substitution, and elimination reactions. The chemical properties are influenced by the functional groups present in the molecule, which can dictate the reactivity and the types of reactions the compound can undergo (A. Singh et al., 2000; P. Buttero et al., 1974).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Electrochemical Investigations : Research has been conducted on synthesizing vic-dioxime ligands containing morpholine groups, demonstrating their potential in forming metal complexes with significant non-electrolyte properties. These complexes were characterized through various techniques, including FT-IR, UV-Vis, NMR, and cyclic voltammetry, revealing insights into their redox properties (Kilic et al., 2006).
Synthesis and Complexation with Metals : A study detailed the synthesis of tellurated derivatives of morpholine and their complexation with palladium(II) and mercury(II). The research provided insights into the structural characteristics of these complexes, contributing to the understanding of morpholine-based compounds in metal coordination chemistry (Singh et al., 2000).
Crystallography and Molecular Structure
Crystal Structure Analysis : Investigations into the crystal structure of compounds like dimethomorph, which contain morpholine groups, have been carried out. Such studies offer valuable information on the molecular arrangement and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Kang et al., 2015).
Intermolecular Interactions in Derivatives : Research on 1,2,4-triazole derivatives containing morpholine groups has been performed to analyze their intermolecular interactions. These studies, which include X-ray diffraction and theoretical calculations, contribute to the knowledge of how these compounds interact at the molecular level (Shukla et al., 2014).
Biological Applications and Activity
Biological Activity Screening : Some morpholine derivatives have been synthesized and screened for various biological activities, including antibacterial, antioxidant, and anti-TB properties. These studies are significant in exploring the therapeutic potential of morpholine-based compounds (Mamatha S.V et al., 2019).
Inhibitors of Src Kinase Activity : Research has been focused on optimizing morpholine derivatives as inhibitors of Src kinase activity, a critical target in cancer research. Such studies contribute to the development of new therapeutic agents for treating diseases related to abnormal kinase activity (Boschelli et al., 2001).
Environmental Applications
- Pesticide Removal from Wastewater : A study utilized a low-cost biosorbent for the removal of pesticides, including dimethomorph, from wastewater. This research highlights the environmental applications of morpholine derivatives in pollution control and offers a cost-effective method for water treatment (Boudesocque et al., 2008).
特性
IUPAC Name |
4-chloro-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3S/c1-9(2)7(8(10)15(9,12)13)11-3-5-14-6-4-11/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMSFFQTDDPVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(S1(=O)=O)Cl)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)
![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)





![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)
